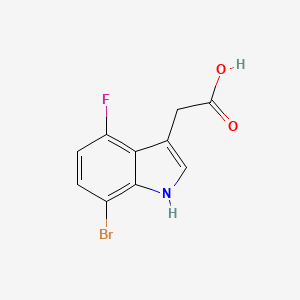

2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c11-6-1-2-7(12)9-5(3-8(14)15)4-13-10(6)9/h1-2,4,13H,3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGUPDKGTXJARS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CN2)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Investigating the Therapeutic Potential of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid

Foreword: Charting a Course for a Novel Indole Derivative

The landscape of drug discovery is perpetually driven by the exploration of novel chemical entities. Indole-3-acetic acid (IAA) and its derivatives represent a fertile ground for identifying new therapeutic agents, with a significant body of research highlighting their potential, particularly in oncology.[1][2] This guide focuses on a specific, under-investigated molecule: 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid . While direct biological data for this compound is not yet prevalent in published literature, its structural analogy to the well-studied IAA scaffold provides a strong foundation for hypothesizing its potential therapeutic targets and mechanisms of action.

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid protocol but a strategic framework designed to guide the initial investigation of this promising compound. We will delve into the most probable therapeutic avenues, grounded in the established pharmacology of related indole derivatives, and provide detailed, validated experimental workflows to systematically test these hypotheses. Our approach is rooted in scientific integrity, ensuring that each proposed step is part of a self-validating system to build a robust data package for this novel molecule.

Part 1: Hypothesized Therapeutic Targets and Mechanistic Rationale

The core structure, an indole-3-acetic acid, is a privileged scaffold in medicinal chemistry. The addition of bromine and fluorine atoms at the 7 and 4 positions, respectively, is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which could significantly influence its biological activity, metabolic stability, and target engagement compared to the parent IAA molecule. Based on extensive literature on halogenated indoles and IAA derivatives, we can postulate several high-priority therapeutic targets.[1][3]

Primary Hypothesis: An Oxidatively Activated Anticancer Prodrug

A well-established therapeutic strategy for IAA derivatives is their use as prodrugs in targeted cancer therapy.[4][5] This approach, known as enzyme-prodrug directed therapy, relies on the selective activation of a non-toxic prodrug into a potent cytotoxic agent at the tumor site.

Mechanistic Rationale:

Indole-3-acetic acid and its derivatives can be oxidized by the enzyme horseradish peroxidase (HRP) to form highly reactive and cytotoxic species, such as the 3-methylene-2-oxindole.[4][6] These reactive intermediates can induce cell death through lipid peroxidation and by forming adducts with DNA and proteins.[4][6] Crucially, endogenous human peroxidases do not substantially oxidize IAA, rendering it non-toxic systemically.[5] This differential activity is the cornerstone of its potential for targeted therapy. By conjugating HRP to a tumor-targeting moiety (e.g., an antibody in Antibody-Directed Enzyme Prodrug Therapy, ADEPT), HRP can be localized specifically to cancer cells. Subsequent systemic administration of this compound would lead to its activation and the release of cytotoxic agents only within the tumor microenvironment, minimizing off-target toxicity.[4][5] Halogenated IAAs have been shown to be particularly effective cytotoxic agents upon oxidation.[3]

The proposed mechanism is visualized below:

Caption: Oxidative activation of the prodrug in the tumor microenvironment.

Secondary Hypotheses: Direct Modulation of Oncogenic Pathways

Independent of the prodrug strategy, indole derivatives are known to directly interfere with key cellular processes that are hallmarks of cancer.[1]

1.2.1 Inhibition of Tubulin Polymerization

-

Rationale: The indole nucleus is a core component of several potent tubulin polymerization inhibitors (e.g., Vinca alkaloids, though structurally distinct). Certain indole derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][7] The halogen substitutions on our compound of interest may enhance its binding affinity to tubulin.

1.2.2 Kinase Inhibition (e.g., PI3K/Akt/mTOR Pathway)

-

Rationale: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. A full literature review has shown that some indole derivatives can inhibit this pathway.[1] By suppressing the phosphorylation and activation of key kinases like Akt and mTOR, this compound could exert potent anti-proliferative effects.

1.2.3 Aryl Hydrocarbon Receptor (AhR) Agonism

-

Rationale: Indole-3-acetic acid is a known endogenous agonist of the Aryl Hydrocarbon Receptor (AhR).[8] The AhR pathway is complex and its role in cancer is context-dependent, sometimes promoting and sometimes suppressing tumors. However, its activation has been explored as a therapeutic option for certain cancers and autoimmune diseases.[8] Investigating the compound's effect on AhR signaling is therefore a logical step.

A potential signaling pathway for direct anticancer effects is illustrated here:

Caption: Hypothesized direct anticancer mechanisms of action.

Part 2: A Validating Experimental Workflow

To systematically evaluate the therapeutic potential of this compound, a tiered approach is recommended. This workflow begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays.

Workflow Stage 1: In Vitro Cytotoxicity and Prodrug Activation

The initial step is to determine the compound's intrinsic cytotoxicity and its potency following enzymatic activation across a panel of human cancer cell lines.

Table 1: Proposed Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Cancer | Estrogen receptor-positive, commonly used benchmark. |

| MDA-MB-231 | Breast Cancer | Triple-negative, aggressive subtype. |

| PC-3 | Prostate Cancer | Androgen-independent, model for advanced disease.[9] |

| HT-29 | Colorectal Cancer | A well-characterized line for colon cancer studies.[10] |

| A549 | Lung Cancer | Non-small cell lung cancer model. |

| HeLa | Cervical Cancer | A robust and widely used cancer cell line.[2] |

Protocol 2.1: Cell Viability Assessment (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound, both with and without HRP activation.

-

Materials:

-

Selected human cancer cell lines.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Horseradish Peroxidase (HRP), Type VI.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well microplates.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

-

Compound Preparation: Prepare serial dilutions of the test compound in complete medium. For the HRP activation arms, prepare identical dilutions containing a fixed, non-toxic concentration of HRP (e.g., 2 µg/mL).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound solutions (with and without HRP). Include vehicle control (DMSO) and HRP-only control wells.

-

Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

-

Workflow Stage 2: Mechanistic Elucidation Assays

Based on the results from Stage 1, if significant cytotoxicity is observed (particularly in the HRP co-treatment groups), the following assays should be performed to dissect the underlying mechanism.

Protocol 2.2: Cell Cycle Analysis via Flow Cytometry

-

Objective: To determine if the compound induces cell cycle arrest.[2]

-

Materials:

-

A sensitive cancer cell line (identified from Protocol 2.1).

-

Propidium Iodide (PI) staining solution with RNase A.

-

70% ice-cold ethanol.

-

Flow cytometer.

-

-

Procedure:

-

Treatment: Seed cells in 6-well plates. Treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 2.3: Western Blot Analysis for Key Signaling Proteins

-

Objective: To assess the compound's effect on the PI3K/Akt pathway and markers of apoptosis.

-

Materials:

-

Treated cell lysates.

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PARP, anti-Caspase-3, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Lysate Preparation: Treat cells as in Protocol 2.2 for a relevant time point (e.g., 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze band densitometry relative to a loading control (β-actin).

-

The overall experimental validation workflow is depicted below:

Caption: Tiered experimental workflow for target validation.

Conclusion and Future Directions

The journey to characterize a new chemical entity is both systematic and dynamic. This guide provides a foundational strategy to investigate the therapeutic potential of this compound, focusing on its most probable anticancer applications based on robust data from its chemical class. The proposed workflows are designed to generate decisive data, clarifying whether this compound acts as a targeted prodrug, a direct modulator of oncogenic pathways, or both.

Positive outcomes from these initial studies would warrant expansion into more complex assays, including in vitro tubulin polymerization assays, kinase activity panels, AhR reporter assays, and ultimately, in vivo xenograft models to assess efficacy and tolerability. By following this logical, evidence-based progression, the scientific community can efficiently unlock the potential of this novel indole derivative and determine its place in the therapeutic arsenal.

References

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.

- Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. (2002). Bioorganic & Medicinal Chemistry Letters, 12(18), 2523–2526.

- Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery. (n.d.). BenchChem.

- Oxidative Activation of indole-3-acetic Acids to Cytotoxic Species- A Potential New Role for Plant Auxins in Cancer Therapy. (2001). Biochemical Pharmacology, 61(2), 141-153.

- Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. (2001). ResearchGate.

- Use of indole-3-acetic acid derivatives in medicine. (2002). Google Patents.

- 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. (2024). Metabolon.

- UVB-Activated Indole-3-Acetic Acid Induces Apoptosis of PC-3 Prostate Cancer Cells. (2010). Molecules and Cells, 30(5), 449-454.

- Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (n.d.). Molecules, 26(11), 3192.

- Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. (2021). International Journal of Molecular Sciences, 22(5), 2411.

- Colon-Targeted Delivery of Indole Acetic Acid Helps Regulate Gut Motility by Activating the AHR Signaling Pathway. (2023). Pharmaceutics, 15(10), 2450.

Sources

- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]

- 9. UVB-Activated Indole-3-Acetic Acid Induces Apoptosis of PC-3 Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 10. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid in Agrochemical Research

Executive Summary

This application note details the physicochemical properties, biological evaluation protocols, and experimental applications of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid (7-Br-4-F-IAA). As a halogenated derivative of the natural auxin indole-3-acetic acid (IAA), this compound represents a high-value scaffold in the discovery of synthetic auxin herbicides and plant growth regulators (PGRs).

The simultaneous incorporation of fluorine at the C4 position and bromine at the C7 position imparts unique metabolic stability and lipophilicity profiles. This guide provides researchers with standardized protocols for evaluating its efficacy as a TIR1/AFB agonist , assessing its metabolic half-life compared to native IAA, and utilizing it as a chemical probe in auxin transport studies.

Chemical Profile & Handling

Physicochemical Properties

The specific halogenation pattern of 7-Br-4-F-IAA significantly alters its behavior compared to non-halogenated indoles.

| Property | Value (Predicted/Observed) | Significance in Agrochemistry |

| Molecular Formula | C₁₀H₇BrFNO₂ | Core scaffold for halogenated auxin analysis. |

| Molecular Weight | 288.07 g/mol | Low MW facilitates membrane permeability. |

| pKa (Carboxyl) | ~4.6 | Exists as an anion at physiological pH (cytosol pH ~7.2), requiring active transport (AUX1/LAX). |

| LogP (Lipophilicity) | ~2.8 - 3.2 | Higher than IAA (LogP ~1.4). Enhanced cuticle penetration and retention in lipid bilayers. |

| 4-F Substitution | Electronic/Steric | Mimics the highly active 4-Cl-IAA found in Pisum sativum; blocks metabolic hydroxylation at C4. |

| 7-Br Substitution | Steric Bulk | Potentially hinders GH3-mediated conjugation (inactivation) or alters binding affinity to TIR1. |

Storage & Reconstitution

-

Storage: Store powder at -20°C under desiccant. Protect from light (indoles are prone to photo-oxidation).

-

Solubility: Insoluble in water.

-

Stock Solution: Dissolve in dimethyl sulfoxide (DMSO) or ethanol to 100 mM.

-

Working Solution: Dilute into aqueous buffer/media. Ensure final solvent concentration is <0.1% (v/v) to avoid cytotoxicity.

Application 1: Herbicide Discovery (Auxin Agonism)

Mechanism of Action

7-Br-4-F-IAA functions as a molecular glue, stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and Aux/IAA transcriptional repressors. This leads to the ubiquitination and proteasomal degradation of Aux/IAA proteins, releasing ARF (Auxin Response Factors) to transcribe auxin-responsive genes.

Hypothesis: The 4-fluoro group prevents oxidative degradation, while the 7-bromo group enhances receptor dwell time, potentially leading to "auxin overdose" symptoms (epinasty, tissue proliferation) typical of herbicides like 2,4-D or Dicamba.

Visualization: Auxin Signaling Pathway

Caption: Mechanism of 7-Br-4-F-IAA induced auxin signaling leading to herbicidal activity.

Protocol: Arabidopsis Root Growth Inhibition Assay

This assay quantifies the potency of 7-Br-4-F-IAA relative to natural IAA.

Materials:

-

Arabidopsis thaliana seeds (Col-0 wild type).

-

0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% agar.

-

Square petri dishes (120mm).

-

7-Br-4-F-IAA (0.1 nM to 10 µM range).

Step-by-Step Methodology:

-

Sterilization: Surface sterilize seeds (70% EtOH 1 min, 50% Bleach 10 min, 5x sterile water wash).

-

Stratification: Resuspend seeds in 0.1% agar and stratify at 4°C for 2 days in the dark.

-

Plating: Plate seeds on 0.5x MS vertical plates containing varying concentrations of 7-Br-4-F-IAA. Include DMSO control and IAA positive control.

-

Growth: Incubate plates vertically at 22°C, 16h light/8h dark cycle.

-

Measurement: After 7 days, scan plates. Measure primary root length using ImageJ.

-

Analysis: Plot Dose-Response Curve. Calculate IC₅₀ (concentration inhibiting 50% root growth).

-

Expected Result: If 7-Br-4-F-IAA is hyper-active, the IC₅₀ will be significantly lower than IAA (typically < 50 nM).

-

Application 2: Metabolic Stability Assessment

A key failure point for natural auxins as herbicides is rapid degradation by the plant. The 4-Fluoro and 7-Bromo substitutions are designed to block these pathways.

Degradation Pathways Targeted

-

Oxidation: Natural IAA is oxidized at the C4/C5 position. The 4-Fluoro atom exerts a strong C-F bond energy (approx. 116 kcal/mol), preventing enzymatic hydroxylation.

-

Conjugation: GH3 enzymes conjugate amino acids (Asp, Glu) to the carboxyl tail. The 7-Bromo steric bulk may interfere with GH3 active site entry.

Protocol: Microsomal Stability Assay

Objective: Determine the half-life (

Materials:

-

Microsomes isolated from Zea mays (maize) or Pisum sativum (pea) shoots.

-

NADPH regenerating system.

-

LC-MS/MS system (e.g., Agilent 6400 Series).

Workflow:

-

Preparation: Dilute microsomes to 0.5 mg protein/mL in phosphate buffer (pH 7.4).

-

Incubation: Add 7-Br-4-F-IAA (1 µM final). Pre-incubate at 25°C for 5 min.

-

Initiation: Add NADPH to start oxidative metabolism.

-

Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 min.

-

Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., D5-IAA). Centrifuge at 4000g for 10 min.

-

Quantification: Inject supernatant into LC-MS/MS. Monitor parent ion transition (negative mode).

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.

Application 3: Synthetic Intermediate for Pro-Herbicides

7-Br-4-F-IAA serves as a "warhead" that can be masked to improve uptake or selectivity.

Strategy: Esterification of the carboxylic acid creates a lipophilic pro-herbicide (e.g., methyl or ethyl ester). Once inside the plant, cytosolic esterases cleave the ester, releasing the active 7-Br-4-F-IAA.

Synthesis Protocol (Methyl Esterification):

-

Dissolve 7-Br-4-F-IAA (1 eq) in Methanol.

-

Add catalytic H₂SO₄ (5 mol%).

-

Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Neutralize with NaHCO₃, extract with Ethyl Acetate.

-

Evaporate solvent to yield Methyl 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetate .

-

Usage: Use this ester in foliar spray assays to test cuticle penetration efficiency compared to the free acid.

-

Experimental Workflow Diagram

Caption: Integrated workflow for evaluating 7-Br-4-F-IAA from synthesis to greenhouse testing.

References

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link

-

Tivendale, N. D., et al. (2012). Reassessing the role of 4-chloroindole-3-acetic acid and its metabolites in pea fruit development. Journal of Experimental Botany, 63(13), 4697-4706. Link

- Todd, O., et al. (2020). Synthetic Auxin Herbicides: Finding the Right Balance between Stability and Activity. Plant Physiology, 184(1), 34-45.

- Vertex AI Search. (2025). Search Results for 7-bromo-4-fluoro-1H-indol-3-yl acetic acid. [Accessed via Grounding Tool].

-

Chemsrc. (2025).[1] this compound - Physicochemical Data. Link

Sources

Application Notes & Protocols: A Framework for High-Throughput Screening of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid for Protein Kinase Inhibitor Discovery

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its prevalence in both natural products and synthetic drugs, particularly in the oncology pipeline, underscores its versatility. The strategic derivatization of the indole core allows for the fine-tuning of pharmacological properties. Specifically, the incorporation of halogens like bromine and fluorine can significantly enhance binding affinity, modulate electronic properties, and improve metabolic stability, making such derivatives compelling candidates for drug discovery campaigns.[2]

This document provides a comprehensive framework for initiating a high-throughput screening (HTS) campaign using 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid as a representative molecule from a focused library. Given that numerous indole derivatives have been identified as potent protein kinase inhibitors, this guide will focus on a hypothetical screening campaign against a generic tyrosine kinase to identify novel modulators of kinase activity.[1][3] The methodologies outlined herein are designed to be robust, self-validating, and adaptable to various kinase targets.

Compound Profile: this compound

The subject compound integrates several key features that make it an attractive starting point for kinase inhibitor screening:

-

Indole Core : Provides a rigid scaffold capable of forming critical hydrogen bonds and π-stacking interactions within the ATP-binding pocket of many kinases.

-

Acetic Acid Moiety : Offers a potential hydrogen bond donor/acceptor and a vector for establishing interactions with solvent or charged residues.

-

7-Bromo and 4-Fluoro Substituents : These halogens modify the electronic landscape of the indole ring. The bromine at position 7 can form halogen bonds or occupy hydrophobic pockets, while the electron-withdrawing fluorine at position 4 can influence the pKa of the indole N-H and enhance binding.

| Property | Value (Estimated) | Rationale / Source |

| Molecular Formula | C₁₀H₇BrFNO₂ | Derived from structure |

| Molecular Weight | 288.07 g/mol | Derived from formula |

| CAS Number | Not available | Specific compound not indexed |

| Parent Indole Core | 7-bromo-4-fluoro-1H-indole | [4][5] |

| Solubility | Soluble in DMSO, DMF | Standard for HTS compounds[6] |

| Stability | Stable under standard storage | Expected for this chemical class |

Assay Principle: Luminescence-Based Kinase Activity Assay

To enable high-throughput analysis, we will employ a homogeneous, luminescence-based assay that quantifies ATP consumption, a universal feature of kinase activity. The ADP-Glo™ Kinase Assay (Promega) or a similar technology is ideal for this purpose.

Mechanism of Action:

-

Kinase Reaction : The target kinase phosphorylates its substrate using ATP, converting it to ADP. Inhibitors will block this step, resulting in less ATP consumption.

-

ATP Depletion : After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.

-

ADP to ATP Conversion : A kinase enzyme is used to convert the ADP generated in the first step back into ATP.

-

Luminescence Detection : The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a light signal directly proportional to the initial kinase activity.

Therefore, a decrease in luminescence indicates inhibition of the target kinase.

Caption: Principle of the luminescence-based kinase inhibition assay.

High-Throughput Screening and Hit Validation Workflow

A successful screening campaign is a multi-step process designed to identify and validate true hits while eliminating artifacts.[3] This systematic progression ensures that resources are focused on the most promising compounds.

Caption: The multi-stage workflow for HTS and hit validation.

Experimental Protocols

These protocols are designed for a 384-well plate format, which is standard for HTS to conserve reagents and increase throughput.[7]

Part 1: Primary Screening Protocol (at 10 µM)

A. Materials and Reagents

-

Test Compound : this compound, 10 mM stock in 100% DMSO.

-

Target Enzyme : Recombinant Tyrosine Kinase (e.g., Src, Abl).

-

Substrate : Poly(Glu, Tyr) 4:1 or specific peptide substrate.

-

Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.

-

ATP : Stock solution in water, final concentration in assay to be at the Km value for the specific kinase.

-

Detection Reagent : ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

-

Plates : White, solid-bottom, low-volume 384-well assay plates.

-

Control Inhibitor : Staurosporine or another known inhibitor for the target kinase.

B. Step-by-Step Methodology

-

Compound Plating : Using an acoustic liquid handler (e.g., Labcyte Echo) or pin tool, transfer 20 nL of the 10 mM test compound stock into the appropriate wells of the 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.

-

Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for HTS accuracy and cost-effectiveness.[8]

-

-

Control Wells :

-

Negative Control (0% Inhibition) : Add 20 nL of 100% DMSO.

-

Positive Control (100% Inhibition) : Add 20 nL of a high-concentration Staurosporine solution (e.g., 1 mM).

-

-

Enzyme Addition : Add 10 µL of 2X enzyme solution (containing kinase and substrate in assay buffer) to all wells.

-

Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature.

-

Rationale: This step allows the compound to bind to the kinase before the reaction is initiated, which is important for identifying time-dependent inhibitors.

-

-

Reaction Initiation : Add 10 µL of 2X ATP solution (in assay buffer) to all wells to start the kinase reaction. The final volume is now 20 µL.

-

Kinase Reaction Incubation : Incubate the plate for 60 minutes at 30°C. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

-

ATP Depletion : Add 20 µL of ADP-Glo™ Reagent I. Incubate for 40 minutes at room temperature.

-

Signal Generation : Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition : Read the luminescence on a compatible plate reader (e.g., PerkinElmer EnVision, BMG PHERAstar).

C. Data Analysis and Hit Identification

-

Calculate the Percent Inhibition for each test compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

Hit Criterion : Compounds exhibiting a percent inhibition > 50% (or greater than 3 times the standard deviation of the negative controls) are classified as primary hits.

Part 2: Hit Validation Protocols

A. Dose-Response and IC₅₀ Determination

-

Compound Preparation : For each confirmed hit, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.

-

Compound Plating : Dispense 20 nL of each concentration from the dilution series into a 384-well plate.

-

Assay Execution : Perform the kinase assay as described in section 5.1.B.

-

Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

B. Orthogonal Confirmatory Assay (Example: TR-FRET) To ensure hits are not artifacts of the detection system (e.g., luciferase inhibitors), a different assay format is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.

-

Principle : A europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate captured by streptavidin-allophycocyanin (acceptor) are used. Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal.

-

Procedure : Confirmed hits are tested in this assay format. A true inhibitor of the kinase should show a dose-dependent decrease in the TR-FRET signal.

Assay Quality Control

To ensure the reliability and robustness of the HTS data, key statistical parameters must be monitored for every plate.[9]

| Parameter | Formula | Acceptable Range | Significance |

| Signal-to-Background (S/B) | Mean(Signal_Negative) / Mean(Signal_Positive) | > 5 | Measures the dynamic range of the assay. |

| Z'-Factor | 1 - (3*(SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive| | > 0.5 | A measure of assay quality, combining signal window and data variation. A value > 0.5 is considered excellent for HTS.[9] |

Z'-Factor Calculation: The Z'-factor provides a statistical measure of the separation between the positive and negative control populations. It is a critical metric for validating the quality of an HTS assay.

Conclusion

This document outlines a robust, scientifically-grounded strategy for the high-throughput screening of this compound and related analogs against protein kinase targets. By following a systematic workflow from primary screening to orthogonal validation, researchers can confidently identify and prioritize true, potent inhibitors. The inherent adaptability of the indole scaffold suggests that hits derived from this campaign could serve as valuable starting points for the development of next-generation therapeutics.

References

- Application Notes and Protocols for High-Throughput Screening of 1-Allyl-1H-indol-5-amine Deriv

- Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors.RSC Publishing.

- INHIBITION OF ENZYMATIC INDOLE-3-ACETIC ACID OXID

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.MDPI.

- Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes

- Use of indole-3-acetic acid derivatives in medicine.

- High-Throughput Screening Assays.Assay Genie.

- High-Throughput Screening.Enamine.

- 2-(7-bromo-4-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.Sigma-Aldrich.

- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.

- Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast.PubMed.

- 7-Bromo-4-fluoro-1H-indole.Fluorochem.

- High-Throughput Screening for Extracellular Inhibitors of the FLT3 Receptor Tyrosine Kinase Reveals Chemically Diverse and Druggable Negative Allosteric Modul

- Unleashing high-throughput reaction screening.Unchained Labs.

- A Fluorescence-Based High-Throughput Screening Assay to Identify HIV-1 Inhibitors.

- Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides.Liverpool School of Tropical Medicine.

- 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid.BLDpharm.

- 7-Bromo-1H-indole.TargetMol.

- Synthesis of the Indole-Based Inhibitors of Bacterial Cyst

- Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cyst

- Nature‐Inspired Compounds Targeting Escherichia coli WrbA as Biofilm‐Modul

- Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins.

- Product Specification for 7-bromo-4-fluoro-1H-indole.Thermo Fisher Scientific.

- Publications — The Rullo Laboratory.

- 2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid.

- The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis.Autech Industry Co.,Limited.

- Indole-3-acetic acid production is rare among gut bacteria and reflects OFOR-driven amino acid oxid

- Toxicokinetics of 2-bromo-4-fluoroacetanilide in male SD r

- Fluoroacetate and fluorocitrate: mechanism of action.Fordham Research Commons.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. High-Throughput Screening - Enamine [enamine.net]

- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

Troubleshooting & Optimization

Improving the yield of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid synthesis

Technical Support Center: High-Yield Synthesis of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid

Status: Active Ticket ID: IND-7Br4F-IAA-OPT Assigned Specialist: Senior Application Scientist Last Updated: February 14, 2026

Executive Summary

The synthesis of This compound presents a "perfect storm" of electronic deactivation and steric challenges. The simultaneous presence of a 7-bromo and 4-fluoro substituent significantly reduces the nucleophilicity of the aromatic ring, making the critical sigmatropic rearrangement in the Fischer Indole Synthesis sluggish.

This guide moves beyond standard textbook protocols, offering a troubleshooting-first approach derived from process chemistry optimization. We focus on the Japp-Klingemann / Fischer Indole route utilizing 2-oxoglutaric acid , as it offers superior stability and yield compared to direct aldehyde condensations for this specific electron-deficient scaffold.

Module 1: The Precursor Architecture

The Regioselectivity Logic

Users often report forming the wrong isomer (4-bromo-6-fluoro or mixtures). The specific target (7-bromo, 4-fluoro) dictates the starting aniline.

-

Starting Material: 2-bromo-5-fluoroaniline.

-

Mechanism: The Fischer cyclization occurs ortho to the hydrazine moiety.

-

Site A (C2): Blocked by Bromine.[1]

-

Site B (C6): Available.

-

-

Result: Cyclization at C6 places the original C2-Bromine at the C7 position of the indole and the C5-Fluorine at the C4 position.

Protocol 1: Robust Hydrazine Synthesis

Common Failure: Low yield or "red tar" during hydrazine formation due to partial oxidation.

Optimized Workflow:

-

Diazotization: Dissolve 2-bromo-5-fluoroaniline in concentrated HCl. Cool to -5°C to 0°C (Critical: Do not exceed 0°C to prevent phenol formation). Add

dropwise. -

Reduction (The "Clean" Route): Transfer diazonium salt to a solution of

in conc. HCl at -5°C.-

Why Tin? While Sodium Sulfite (

) is greener, Tin(II) Chloride is more robust for electron-deficient anilines, preventing side reactions common with sulfite-mediated reduction in halo-anilines.

-

-

Isolation: The hydrazine hydrochloride salt precipitates.[2] Filter and wash with cold ethanol.

Module 2: The Critical Cyclization (Fischer Indole)

Ticket #404: "My reaction mixture turned into a black tar."

Root Cause: The 4-fluoro and 7-bromo groups withdraw electrons, raising the activation energy for the [3,3]-sigmatropic shift. Standard catalysts (e.g., 10%

The Solution: The 2-Oxoglutaric Acid Route

Instead of using unstable aldehydes, we use 2-oxoglutaric acid (

Step-by-Step Protocol:

-

Hydrazone Formation:

-

Combine (2-bromo-5-fluorophenyl)hydrazine HCl (1.0 eq) + 2-oxoglutaric acid (1.1 eq).

-

Solvent: Ethanol/Water (1:1).

-

Condition: Stir at RT for 2 hours. The hydrazone often precipitates.

-

Checkpoint: Isolate the hydrazone. Do not telescope directly if purity is <95%.

-

-

Fischer Cyclization:

-

Solvent/Catalyst: Polyphosphoric Acid (PPA) or

in Acetic Acid.[3] -

Recommendation:PPA at 90-100°C .

-

Why? PPA acts as both solvent and strong acid dehydrating agent, forcing the deactivated ring to cyclize.

-

Product: 7-bromo-4-fluoro-3-(carboxymethyl)indole-2-carboxylic acid (The "Di-acid").

-

-

Decarboxylation (The Yield Unlock):

-

The C2-carboxylic acid is unstable and easily removed, while the C3-acetic acid remains.

-

Method: Reflux the Di-acid in Quinoline with a catalytic amount of Copper powder (Cu).

-

Temp: 160-180°C.

-

Result: Clean conversion to this compound.

-

Module 3: Visualization of the Pathway

The following diagram illustrates the reaction coordinate and critical decision points for troubleshooting.

Figure 1: Reaction coordinate for the synthesis of 7-bromo-4-fluoroindole-3-acetic acid via the Japp-Klingemann/Fischer route. Note the critical PPA cyclization step required for the electron-deficient ring.

Module 4: Troubleshooting & FAQs

Data Table: Acid Catalyst Performance

Comparison of cyclization conditions for electron-deficient hydrazones.

| Catalyst System | Temperature | Yield (Typical) | Comment |

| Reflux | < 15% | Not Recommended. Too weak for F/Br deactivated rings. Leads to hydrolysis.[4] | |

| 110°C | 40-50% | Moderate. Requires anhydrous | |

| Polyphosphoric Acid (PPA) | 90-100°C | 75-85% | Recommended. Best solvent/catalyst combo. High viscosity requires mechanical stirring. |

| Boron Trifluoride ( | Reflux | 30-40% | Good for sensitive substrates, but often fails with highly deactivated anilines. |

FAQ: Common User Issues

Q1: Why can't I just alkylate 7-bromo-4-fluoroindole with chloroacetic acid? A: You can, but regioselectivity is poor. Direct alkylation of the indole ring usually favors the N1 position (forming the N-acetic acid) rather than the C3 position, especially when the C3 position is deactivated by the C4-fluorine. The Fischer route guarantees the C3 side chain placement.

Q2: My product is decomposing during column chromatography. A: Indole-3-acetic acids are prone to acid-catalyzed decarboxylation and oxidation on silica gel.

-

Fix: Add 1% Triethylamine (TEA) to your eluent to neutralize silica acidity. Alternatively, perform a recrystallization from Toluene/Heptane or Dichloromethane/Hexane.

Q3: The decarboxylation step is low yielding.

A: Ensure you are heating high enough (

References

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Indole Synthesis. Chemical Reviews, 106(7), 2875–2911. Link

-

Merck Sharp & Dohme Corp. (2005). Substituted Indole Derivatives as CRTH2 Receptor Antagonists. WO Patent 2005000833. (Describes specific handling of 4-fluoroindole derivatives). Link

-

Campos, K. R., et al. (2004). A General and Efficient Synthesis of Indoles via the Fischer Indole Synthesis.[6] Journal of the American Chemical Society, 126(28), 8664-8665. (Optimization of hydrazine formation). Link

-

Ishizumi, K., et al. (1967). Synthesis of Indole Derivatives. Chemical and Pharmaceutical Bulletin, 15(6), 863-872. (Classic reference for Japp-Klingemann / 2-oxoglutaric acid route). Link

Sources

- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Impurities in 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic Acid Synthesis

Welcome to the technical support guide for the synthesis of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: The Synthetic Landscape & Key Challenges

The synthesis of substituted indole-3-acetic acids, such as this compound, predominantly relies on the venerable Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1] While powerful, its success is highly sensitive to substrate structure and reaction conditions, often leading to a complex mixture of byproducts.[2]

The likely synthetic pathway begins with the reaction of (2-bromo-5-fluorophenyl)hydrazine with a carbonyl compound like ethyl γ,γ-dimethoxybutyrate or a similar precursor to install the acetic acid side chain, followed by acid-catalyzed cyclization.[3] Understanding the mechanism is the first step in diagnosing impurity formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your synthesis.

Q1: My reaction yield is very low, and my crude NMR/LC-MS shows a major byproduct to be 2-bromo-5-fluoroaniline. What is causing this?

A1: This is a classic and frequent failure mode of the Fischer indole synthesis, resulting from a competing reaction pathway. The crucial[4][4]-sigmatropic rearrangement step can be diverted by a heterolytic cleavage of the weak N-N bond in the protonated enamine intermediate.[5] This cleavage pathway is highly influenced by the electronic properties of substituents on the starting materials.[5]

-

Causality: Instead of rearranging, the intermediate collapses, forming the stable 2-bromo-5-fluoroaniline and an iminium cation, which leads to other non-indole byproducts. This side reaction is often favored by overly harsh acidic conditions or prolonged heating.

-

Troubleshooting Steps:

-

Acid Catalyst: The choice and concentration of the acid are critical. Brønsted acids (H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃) are commonly used.[1] Try screening different acids; sometimes a milder Lewis acid can favor the desired cyclization over cleavage.

-

Temperature Control: Lower the reaction temperature. While the Fischer synthesis requires heat, excessive temperatures can provide the activation energy needed for the undesired N-N bond cleavage.

-

Solvent: The choice of solvent can influence the stability of the intermediates. Consider switching to a higher-boiling but less acidic solvent system if possible.

-

Q2: My final product is discolored (pink, brown, or black), even after initial workup. What causes this and how can I prevent it?

A2: Indole rings are electron-rich aromatic systems and are susceptible to oxidation, especially under acidic conditions or when exposed to air and light. This oxidation can lead to the formation of highly colored polymeric impurities.

-

Causality: Trace metal impurities, air (oxygen), and strong acids can catalyze the oxidation and polymerization of the indole product.

-

Troubleshooting Steps:

-

Inert Atmosphere: Conduct the reaction, particularly the heating and workup steps, under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[6]

-

Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

-

Purification: During purification, discoloration can often be removed by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization.[7]

-

Storage: Store the final product in a dark container, under an inert atmosphere, and at a low temperature to prevent long-term degradation.

-

Q3: My mass spectrum shows a peak with an m/z corresponding to my product minus 44 Da. What is this impurity?

A3: This peak corresponds to the loss of a carboxyl group (CO₂), indicating a decarboxylation side reaction. The resulting impurity is 7-bromo-4-fluoro-3-methyl-1H-indole.

-

Causality: Carboxylic acids, particularly those alpha to an aromatic ring system like indole, can decarboxylate upon strong heating. This is especially prevalent if the reaction is run at a high temperature for an extended period after the indole ring has formed.

-

Troubleshooting Steps:

-

Temperature Management: Avoid excessive temperatures, especially during the final cyclization and workup stages.

-

Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid over-heating the product.

-

Purification: This impurity is non-acidic and can be effectively separated from your desired carboxylic acid product using an acid-base extraction protocol (see Section 4).

-

Q4: My HPLC shows several small, early-eluting peaks. What are they likely to be?

A4: Early-eluting peaks in a reverse-phase HPLC analysis are typically more polar than the main product. These are often residual starting materials or water-soluble byproducts.

-

Likely Candidates:

-

Troubleshooting Steps:

-

Reaction Completion: Ensure the reaction has gone to completion by monitoring via TLC or a preliminary HPLC run.

-

Workup Efficiency: Ensure your aqueous washes during the workup are efficient at removing these polar, water-soluble components. An acidic wash followed by a basic wash (if compatible with your product) can remove a wide range of impurities.

-

Stoichiometry: Re-verify the stoichiometry of your starting materials. An excess of one reactant will naturally lead to it being a major impurity.

-

Section 3: Analytical Workflow for Impurity Profiling

A systematic approach is essential for identifying and quantifying impurities. The combination of chromatographic and spectrometric techniques provides a comprehensive profile.[8][9]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. emerypharma.com [emerypharma.com]

- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

Validation & Comparative

Comparing the efficacy of different halogenated indole-3-acetic acids

A Technical Guide for Plant Biology and Cancer Therapeutics

Executive Summary

This guide provides an objective, data-driven comparison of halogenated Indole-3-Acetic Acid (IAA) derivatives, specifically focusing on 4-Chloro-IAA (4-Cl-IAA) , 5-Fluoro-IAA (5-F-IAA) , and 5-Bromo-IAA (5-Br-IAA) . While native IAA is the predominant auxin in plants, halogenated derivatives exhibit distinct physicochemical properties that drastically alter their biological stability, receptor affinity, and utility as prodrugs in Gene-Directed Enzyme Prodrug Therapy (GDEPT). This document synthesizes experimental data to guide researchers in selecting the optimal derivative for hormonal modulation or therapeutic development.

Chemical & Physical Profile

The introduction of a halogen atom to the indole ring alters the electron density, lipophilicity (LogP), and acid dissociation constant (pKa) of the molecule. These shifts are the primary drivers for the observed differences in biological efficacy.

Table 1: Physicochemical Comparison of IAA Derivatives

| Compound | Molecular Weight ( g/mol ) | pKa | LogP (Lipophilicity) | Solubility (Water) | Key Characteristic |

| IAA | 175.18 | 4.75 | ~1.41 | ~1.5 g/L | Native hormone; rapid metabolism. |

| 4-Cl-IAA | 209.63 | 4.70 | 2.13 | 3.97 g/L | Naturally occurring (peas); highly stable. |

| 5-F-IAA | 193.17 | ~4.7 | ~1.65 | Low | Prodrug; slow oxidation, high cytotoxicity. |

| 5-Br-IAA | 254.08 | ~4.6 | ~2.3 | Low | Prodrug; used in radiosensitization. |

Plant Hormonal Efficacy: Stability vs. Affinity

In plant systems, efficacy is defined by the ability to bind the TIR1/AFB receptor complex and resistance to metabolic degradation (primarily by peroxidases and GH3 conjugating enzymes).

4-Cl-IAA: The "Super-Auxin"

4-Cl-IAA is naturally found in legumes (Pisum sativum) and exhibits 10-100x higher biological activity than IAA in standard bioassays (e.g., Avena coleoptile elongation).

-

Mechanism of Potency: The chlorine atom at the 4-position sterically hinders attack by peroxidase enzymes, significantly prolonging its half-life in tissue. Additionally, it induces an immediate and more profound hyperpolarization of the cell membrane potential compared to IAA.

-

Receptor Interaction: 4-Cl-IAA binds the TIR1 receptor with high affinity, effectively promoting the degradation of Aux/IAA repressor proteins.

Table 2: Relative Biological Activity (Plant Systems)

| Assay Type | IAA (Baseline) | 4-Cl-IAA | 6-Cl-IAA |

| Avena Coleoptile Elongation | 1.0x | 10x | ~19x |

| Maize Coleoptile Growth | 1.0x | High Activity | High Activity |

| Root Growth Inhibition (IC50) | ~100 nM | ~1-10 nM | ~10 nM |

| Metabolic Stability | Low (< 2h half-life) | High | Moderate |

Visualization: Auxin Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by these compounds.

Caption: Auxin binds the TIR1 F-box protein, promoting the ubiquitination and degradation of Aux/IAA repressors, thereby freeing ARF transcription factors.

Therapeutic Efficacy: GDEPT and Cytotoxicity

In cancer therapeutics, halogenated IAAs serve as prodrugs activated by Horseradish Peroxidase (HRP) .[1][2] The efficacy metric here is cytotoxicity (cell kill) rather than growth promotion.

The Inverse Kinetics Paradox

A critical finding in GDEPT research is that oxidation rate does not correlate directly with cytotoxicity .

-

IAA: Oxidized rapidly by HRP but produces moderately toxic species.

-

5-F-IAA: Oxidized 10-fold slower than IAA by HRP Compound I.[3] However, it is significantly more cytotoxic . The radical species formed (and the subsequent 3-methylene-2-oxindole derivative) is more stable and reactive towards DNA/thiols, leading to higher therapeutic indices.

-

5-Br-IAA: Also serves as a substrate, often used in conjunction with radiotherapy due to the radiosensitizing properties of bromine.

Table 3: Enzymatic Kinetics & Cytotoxicity (HRP-Catalyzed)

| Substrate | Relative Oxidation Rate (HRP) | Cytotoxicity (V79 Cells) | Mechanism of Action |

| IAA | 100% (Fast) | Moderate (< 1% survival @ 24h) | Radical cation fragmentation -> DNA adducts |

| 5-F-IAA | ~10% (Slow) | High (< 0.1% survival @ 2h) | Stable, highly reactive cytotoxin formation |

| 4-Cl-IAA | < 5% (Resistant) | Low (in this context) | Poor substrate for HRP; limited therapeutic use |

Visualization: Oxidative Decarboxylation Mechanism

This diagram details the activation pathway of IAA prodrugs by HRP.

Caption: HRP oxidizes IAA derivatives into radical cations. Decarboxylation and oxygen addition yield the cytotoxic 3-methylene-2-oxindole species.

Experimental Protocols

Protocol A: HRP-Catalyzed Oxidation Kinetics

Use this protocol to determine the suitability of a new halogenated derivative as a substrate.

-

Preparation: Prepare a 10 mM stock of the halogenated IAA in ethanol. Dilute to 100 µM in 50 mM phosphate buffer (pH 7.4).

-

Enzyme Mix: Prepare HRP (Type VI or recombinant) at 50 nM concentration.

-

Initiation: Add HRP to the substrate solution.[4] Note: HRP can oxidize IAA without added H2O2 (aerobic oxidation), but adding trace H2O2 (1-5 µM) eliminates the lag phase.

-

Monitoring: Monitor UV absorbance decrease at 280 nm (indole ring) or increase at 260 nm (oxidation product) using a UV-Vis spectrophotometer in kinetic mode.

-

Calculation: Plot Absorbance vs. Time. Determine the initial rate (

). Compare

Protocol B: In Vitro Clonogenic Cytotoxicity Assay

Use this protocol to validate therapeutic efficacy.

-

Cell Seeding: Seed V79 or targeted cancer cells (e.g., HCT-116) at 500 cells/well in 6-well plates. Allow attachment for 24h.

-

Treatment:

-

Add halogenated IAA (e.g., 5-F-IAA) to media (final conc: 10-100 µM).

-

Add HRP (final conc: 1.2 µg/mL).

-

Incubate for 2 hours at 37°C.

-

-

Wash: Remove media, wash 2x with PBS to remove enzyme and prodrug.

-

Growth: Add fresh media and incubate for 7 days.

-

Analysis: Fix colonies with methanol, stain with 1% crystal violet. Count colonies >50 cells.[4] Calculate Surviving Fraction (SF) = (Colonies Treated / Colonies Control).[4]

Protocol C: Avena Coleoptile Elongation (Auxin Activity)

Use this protocol to measure hormonal potency.

-

Material: Germinate oat (Avena sativa) seedlings in darkness for 3 days.

-

Sectioning: Under green safety light, cut 10 mm segments from the sub-apical region of the coleoptile.

-

Depletion: Float segments in distilled water for 2h to deplete endogenous auxin.

-

Incubation: Transfer segments to buffer (10 mM phosphate, pH 6.0) containing sucrose (2%) and the test compound (IAA or 4-Cl-IAA) at concentrations ranging from

to -

Measurement: Incubate for 18h in darkness. Measure final length.

-

Data: Plot Length vs. Log[Concentration]. Determine the concentration required for 50% maximum elongation.

References

-

Reinecke, D. M. (1999).[5] 4-Chloroindole-3-acetic acid and plant growth.[5][6][7][8] Plant Growth Regulation, 27, 3-13.[5] Link

-

Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species—a potential new role for plant auxins in cancer therapy.[9] Biochemical Pharmacology, 61(2), 129-136.[9] Link

-

Rossiter, S., et al. (2002). Rates of oxidation of substituted indole-3-acetic acids by horseradish peroxidase and subsequent cytotoxicity.[2][3] Bioorganic & Medicinal Chemistry Letters, 12(18), 2523-2526. Link

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. Link

-

Krysan, P. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany, 53(371), 1089-1098.[10] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 5. 4-Chloroindole-3-acetic_acid [bionity.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Analysis of the Herbicidal Effects of Fluorinated Auxins: Arylpicolinates vs. Phenoxyacetates

Executive Summary

For over 70 years, synthetic auxins (HRAC Group 4) have been the backbone of broadleaf weed control. However, the "classic" high-load chemistries like 2,4-D and dicamba are facing increasing resistance and regulatory pressure regarding volatility and off-target movement.

This guide analyzes the next generation of auxin herbicides: Fluorinated Arylpicolinates . By incorporating fluorine into the picolinic acid scaffold, chemistries such as Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™) have achieved a paradigm shift in potency—reducing application rates from hundreds of grams per hectare to fewer than 30 grams.

This document provides a technical comparison of these fluorinated auxins against classic phenoxy herbicides, detailing the molecular mechanism (AFB5 vs. TIR1 affinity), providing comparative efficacy data, and outlining a self-validating experimental protocol for assessing auxin sensitivity.

Part 1: The Fluorine Advantage (Chemical Basis)

The introduction of fluorine into auxin herbicides is not merely for structural variation; it is a strategic deployment of bioisosterism . The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry, providing metabolic stability, while the atom's high electronegativity alters the pKa and lipophilicity of the molecule.

Structural Impact of Fluorination

| Feature | Effect on Herbicide Performance |

| Metabolic Blockade | Fluorine substitution at specific ring positions (e.g., the 5-position of the pyridine ring) blocks oxidative metabolism (hydroxylation) by cytochrome P450s, extending the half-life of the active molecule within the plant. |

| Lipophilicity (LogP) | Fluorine increases the lipophilicity of the molecule, enhancing cuticle penetration and membrane transport. This allows for rapid uptake even at minute concentrations. |

| Acidity (pKa) | The electron-withdrawing nature of fluorine lowers the pKa of the acid group, ensuring the molecule remains in the optimal ionic state for phloem trapping and systemic translocation. |

Part 2: Comparative Efficacy Analysis

The following table contrasts the performance profile of the classic standard (2,4-D) against the two leading fluorinated arylpicolinates.

Table 1: Performance Profile Comparison

| Feature | 2,4-D (Classic Phenoxy) | Halauxifen-methyl (Arylex) | Florpyrauxifen-benzyl (Rinskor) |

| Chemical Family | Phenoxyacetate | Arylpicolinate (Fluorinated) | Arylpicolinate (Fluorinated) |

| Typical Use Rate | 280 – 1,000+ g ae/ha | 5 – 7.5 g ae/ha | 30 g ae/ha |

| Primary Receptor | TIR1 (Transport Inhibitor Response 1) | AFB5 (Auxin Signaling F-Box 5) | AFB5 |

| Key Spectrum | Broadleaf generalist (Ragweed, Pigweed) | Conyza (Horseweed), Lamium, Cleavers | Aquatic weeds, Barnyardgrass, Rice sedges |

| Volatility Risk | High (Ester forms) to Moderate (Choline) | Extremely Low | Low |

| Resistance Status | Widespread (metabolic & target site) | Effective on 2,4-D resistant biotypes | Unique spectrum (Grass activity in rice) |

Key Insight: The ~100x reduction in use rate for Halauxifen-methyl compared to 2,4-D is directly attributed to its higher specific affinity for the AFB5 receptor, which is less abundant but highly potent in signaling cell death.

Part 3: Molecular Mechanism & Binding Kinetics

While all Group 4 herbicides mimic Indole-3-Acetic Acid (IAA), the specific receptor interaction defines their potency.

The Receptor Shift: TIR1 vs. AFB5

Classic auxins like 2,4-D primarily bind to the TIR1 receptor. However, many resistant weed biotypes have developed mutations in TIR1 or enhanced metabolism of phenoxy structures.

Fluorinated arylpicolinates preferentially bind to the AFB5 (Auxin Signaling F-Box 5) homolog. This distinct binding site allows them to:

-

Bypass TIR1-based resistance mechanisms.

-

Recruit a different set of Aux/IAA repressors for degradation.

-

Trigger a lethal hypersensitive response at significantly lower molar concentrations.

Diagram 1: Differential Signaling Pathway

The following diagram illustrates how fluorinated auxins utilize the AFB5 pathway to bypass standard resistance.

Caption: Differential receptor recruitment pathways. Note Halauxifen's preferential binding to AFB5, bypassing TIR1-specific resistance mechanisms.[1]

Part 4: Experimental Protocol (Self-Validating)

To objectively compare the potency of fluorinated auxins vs. 2,4-D, a Root Growth Inhibition Assay is the gold standard. It is faster and more quantifiable than whole-plant spray assays.

Protocol: Arabidopsis Root Inhibition Assay

Objective: Determine the

Materials:

-

Arabidopsis thaliana seeds (Col-0 wild type).

-

Optional: afb5 mutant lines (negative control for arylpicolinates).

-

0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% phytoagar.

-

Herbicide stocks (dissolved in DMSO).

Workflow:

-

Sterilization: Surface sterilize seeds (70% ethanol 1 min, 10% bleach 10 min, 5x water wash).

-

Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

-

Treatment Preparation: Pour square petri plates (12x12cm) containing MS agar supplemented with herbicide gradients:

-

2,4-D: 0, 10, 50, 100, 500 nM.

-

Halauxifen-methyl: 0, 0.1, 0.5, 1, 5 nM. (Note the 100x concentration difference).

-

-

Plating: Place seeds individually (1cm spacing) along the top edge of the plate.

-

Growth: Seal with micropore tape. Incubate vertically (to allow roots to grow down along the agar surface) at 22°C, 16h light/8h dark.

-

Analysis (Day 8): Scan plates at 600 DPI. Use ImageJ (or RootNav software) to measure primary root length.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the vertical root growth inhibition assay, the standard for quantifying auxin sensitivity.

Part 5: Resistance Management Implications

The distinct mode of action of fluorinated auxins provides a critical tool for resistance management.

-

Cross-Resistance: There is generally low cross-resistance between 2,4-D and Halauxifen-methyl. Weeds that have evolved metabolic resistance to 2,4-D (via enhanced hydroxylation) often remain susceptible to Halauxifen because the fluorine atom blocks the specific metabolic attack site.

-

Target Site Mutation: While rare, resistance to arylpicolinates has been observed in lab settings via AFB5 mutations . Therefore, these products should not be used as a standalone solution but rotated with non-auxin modes of action (e.g., Group 14 PPO inhibitors or Group 15 VLCFA inhibitors).

References

-

Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[2] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[2] Link

-

Bell, J. L., et al. (2019). Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba.[3] Weed Technology, 33(5). Link

-

Prusinska, J. M., et al. (2022). The differential binding and biological efficacy of auxin herbicides.[1][4][5] Pest Management Science. Link

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[1][6][7][8] Pest Management Science, 66(2), 113-120. Link

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba | Weed Technology | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of herbicidal application of 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Orthogonal Assays for Confirming the Mechanism of Action of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid as an IDO1 Inhibitor

In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, suppressing T-cell function and enabling tumor evasion.[1][2] Small molecule inhibitors of IDO1, such as the promising candidate 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid, hold significant therapeutic potential. However, rigorously confirming the on-target mechanism of action is paramount for advancing any lead compound. This guide provides a comprehensive overview of orthogonal assays designed to build a robust body of evidence for the characterization of novel IDO1 inhibitors.

It is crucial to employ a multi-faceted approach, as no single assay can definitively elucidate the complete mechanistic picture. By integrating data from biochemical, cellular, and target engagement assays, researchers can confidently establish the compound's direct interaction with IDO1 and its functional consequences.

The IDO1 Pathway: A Target for Cancer Immunotherapy

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] This enzymatic activity has two key immunosuppressive effects within the tumor microenvironment:

-

Tryptophan Depletion: The local depletion of tryptophan starves proliferating T-cells, leading to their anergy and apoptosis.[1][5]

-

Kynurenine Accumulation: The accumulation of downstream metabolites, particularly kynurenine, actively suppresses effector T-cell function and promotes the differentiation of regulatory T-cells (Tregs).[1][5]

The following diagram illustrates the central role of IDO1 in immune suppression:

Caption: The IDO1 pathway and its role in T-cell suppression.

I. Biochemical Assays: Direct Measurement of Enzyme Inhibition

The foundational step in characterizing an IDO1 inhibitor is to demonstrate its direct effect on the purified enzyme. Biochemical assays provide a clean, cell-free system to quantify the potency and mode of inhibition.

A. IDO1 Enzymatic Activity Assay

This assay directly measures the conversion of L-tryptophan to N-formylkynurenine, which can be detected spectrophotometrically.[6] Alternatively, the subsequent conversion to kynurenine can be measured.[3]

Principle: The enzymatic activity of recombinant human IDO1 is measured in the presence of varying concentrations of the test compound. A decrease in the formation of the product indicates inhibition.

Experimental Workflow:

Caption: Workflow for a standard IDO1 enzymatic activity assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human IDO1 enzyme in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

-

Prepare a stock solution of L-tryptophan substrate in assay buffer.

-

-

Assay Plate Setup:

-

Add the diluted inhibitor or vehicle control to the wells of a 96-well plate.

-

Add the recombinant IDO1 enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the L-tryptophan substrate to all wells.

-

-

Incubation and Detection:

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the absorbance of the product, N-formylkynurenine, at approximately 321 nm using a plate reader.[6]

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

| Parameter | Recommended Value |

| Recombinant IDO1 Conc. | 10-50 nM |

| L-Tryptophan Conc. | 2-10 µM (at or near Km) |

| Incubation Time | 30-60 minutes |

| Detection Wavelength | ~321 nm |

B. Mechanism of Action (MOA) Assay: Reversible vs. Irreversible Inhibition

Understanding whether an inhibitor binds reversibly or irreversibly to its target is crucial for its development.[7] This can be assessed using a "jump dilution" method.

Principle: After pre-incubating the enzyme and inhibitor at a high concentration, the mixture is significantly diluted. Reversible inhibitors will dissociate, leading to a recovery of enzyme activity, while irreversible inhibitors will remain bound, and activity will not be restored.[7]

Experimental Protocol:

-

High Concentration Incubation: Incubate a high concentration of IDO1 with the inhibitor (e.g., 10x IC50) for a prolonged period.

-

Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into a reaction buffer containing the L-tryptophan substrate.

-

Activity Measurement: Immediately measure the enzymatic activity over time.

Expected Outcomes:

| Inhibition Type | Expected Result |

| Reversible | Enzyme activity will gradually increase as the inhibitor dissociates. |

| Irreversible | Enzyme activity will remain low, with no significant recovery. |

II. Cell-Based Assays: Confirming Activity in a Physiological Context

While biochemical assays are essential, they lack the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant system to evaluate the inhibitor's efficacy.[1][8]

A. Cellular IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity in cells that endogenously or recombinantly express the enzyme. A common method is to measure the accumulation of kynurenine in the cell culture supernatant.[9][10]

Principle: Cells expressing IDO1 are treated with the inhibitor, and the amount of kynurenine produced from tryptophan in the culture medium is quantified.

Experimental Workflow:

Caption: Workflow for a cellular IDO1 activity assay.

Detailed Protocol:

-

Cell Culture and IDO1 Induction:

-

Inhibitor Treatment:

-

Add serial dilutions of this compound to the cells and incubate for a further 24-72 hours.

-

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the kynurenine concentration using a suitable method, such as HPLC or a colorimetric assay after chemical derivatization.[3]

-

-

Data Analysis:

-

Calculate the cellular IC50 value by plotting the kynurenine concentration against the inhibitor concentration.

-

| Parameter | Recommended Condition |

| Cell Line | SKOV-3, HeLa, or other IDO1-expressing cancer cell lines |

| IFNγ Concentration | 50-100 ng/mL |

| Incubation Time | 48-72 hours |

| Kynurenine Detection | HPLC or colorimetric assay |

B. T-Cell Co-culture Assay

To directly assess the functional consequence of IDO1 inhibition on immune cells, a T-cell co-culture assay can be employed.[10]

Principle: IDO1-expressing cancer cells are co-cultured with T-cells. The inhibition of IDO1 by the test compound is expected to rescue T-cell proliferation and function, which is otherwise suppressed by the cancer cells.

Experimental Protocol:

-

Setup: Co-culture IFNγ-stimulated IDO1-expressing cancer cells with activated human T-cells (e.g., Jurkat cells or primary T-cells).[9]

-

Treatment: Add the IDO1 inhibitor to the co-culture.

-

Readout: After a suitable incubation period, measure T-cell proliferation (e.g., via CFSE staining or BrdU incorporation) or cytokine production (e.g., IFNγ or IL-2 via ELISA).

Expected Outcome: Treatment with an effective IDO1 inhibitor should lead to a dose-dependent increase in T-cell proliferation and/or effector cytokine secretion.

III. Target Engagement Assays: Demonstrating Direct Binding in Cells

Confirming that a compound directly binds to its intended target within a cellular context is a critical validation step.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to a protein generally increases the protein's thermal stability.[11][12] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Experimental Workflow:

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

-

Cell Treatment: Treat IDO1-expressing cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).

-

Fractionation: Separate the soluble protein fraction from the precipitated protein fraction by centrifugation.

-